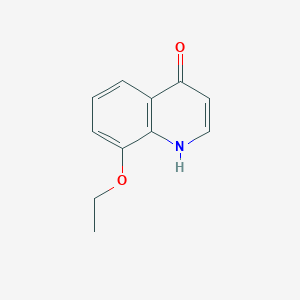
methyl 6-formyl-4-methoxypyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-formyl-4-methoxypyridine-2-carboxylate (MFMC) is a type of organic compound that has been studied extensively in recent years due to its potential applications in various scientific and medical fields. MFMC has been found to possess unique properties that make it an attractive option for use in laboratory experiments, as well as for therapeutic applications.
作用機序
Methyl 6-formyl-4-methoxypyridine-2-carboxylate is believed to act through a number of different mechanisms. First, it is thought to interact with cell membranes, allowing it to transport drugs to the desired target site. Additionally, it is believed to interact with proteins, allowing it to modulate their activity. Finally, methyl 6-formyl-4-methoxypyridine-2-carboxylate is believed to interact with DNA, allowing it to modulate gene expression.
Biochemical and Physiological Effects
methyl 6-formyl-4-methoxypyridine-2-carboxylate has been found to possess a number of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory and antioxidant properties, as well as antimicrobial activity against a variety of bacteria and fungi. Additionally, it has been found to possess antidepressant and anxiolytic properties, as well as neuroprotective properties. Finally, it has been found to possess anti-cancer properties, as well as the ability to modulate the immune system.
実験室実験の利点と制限
Methyl 6-formyl-4-methoxypyridine-2-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of methyl 6-formyl-4-methoxypyridine-2-carboxylate is its ability to transport drugs to the desired target site, which can be beneficial in drug delivery applications. Additionally, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been found to possess a number of biochemical and physiological effects, which can be beneficial in various scientific and medical applications. On the other hand, one of the major limitations of methyl 6-formyl-4-methoxypyridine-2-carboxylate is its instability in certain conditions, which can lead to the degradation of the compound. Additionally, methyl 6-formyl-4-methoxypyridine-2-carboxylate can be toxic to certain cells, which can limit its use in certain applications.
将来の方向性
There are a number of potential future directions for methyl 6-formyl-4-methoxypyridine-2-carboxylate. First, further research could be conducted to explore the potential therapeutic applications of methyl 6-formyl-4-methoxypyridine-2-carboxylate, such as its potential use in cancer therapy and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential of methyl 6-formyl-4-methoxypyridine-2-carboxylate as a drug delivery system, as well as its potential use as an antimicrobial agent. Finally, further research could be conducted to explore the potential of methyl 6-formyl-4-methoxypyridine-2-carboxylate to modulate gene expression, as well as its potential to modulate the immune system.
合成法
Methyl 6-formyl-4-methoxypyridine-2-carboxylate can be synthesized in a variety of ways, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis is the most common method of producing methyl 6-formyl-4-methoxypyridine-2-carboxylate and involves combining two reactants in a reaction vessel to form the desired product. For example, the reaction of 4-methoxypyridine-2-carboxylic acid and formaldehyde in the presence of a base catalyst can yield methyl 6-formyl-4-methoxypyridine-2-carboxylate. Biocatalysis and enzymatic synthesis are less common methods of producing methyl 6-formyl-4-methoxypyridine-2-carboxylate, but they are still useful in certain applications. In biocatalysis, enzymes are used to catalyze the reaction of two reactants, while in enzymatic synthesis, enzymes are used to directly synthesize the desired product.
科学的研究の応用
Methyl 6-formyl-4-methoxypyridine-2-carboxylate has been studied extensively for its potential applications in various scientific and medical fields. In particular, it has been investigated for its potential use in drug delivery, as a therapeutic agent, and as an antimicrobial agent. In drug delivery, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been found to be an effective carrier for drugs, as it is able to effectively transport drugs to the desired target site. Additionally, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been studied for its potential use as a therapeutic agent, as it has been shown to possess anti-inflammatory and antioxidant properties. Finally, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been studied for its potential use as an antimicrobial agent, as it has been found to possess antimicrobial activity against a variety of bacteria and fungi.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-formyl-4-methoxypyridine-2-carboxylate involves the reaction of 4-methoxypyridine-2-carboxylic acid with methyl chloroformate, followed by reduction of the resulting ester with sodium borohydride and oxidation of the resulting alcohol with pyridinium chlorochromate to yield the final product.", "Starting Materials": [ "4-methoxypyridine-2-carboxylic acid", "methyl chloroformate", "sodium borohydride", "pyridinium chlorochromate" ], "Reaction": [ "Step 1: 4-methoxypyridine-2-carboxylic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine to yield methyl 4-methoxypyridine-2-carboxylate.", "Step 2: The resulting ester is then reduced with sodium borohydride in methanol to yield the corresponding alcohol.", "Step 3: The alcohol is then oxidized with pyridinium chlorochromate in dichloromethane to yield methyl 6-formyl-4-methoxypyridine-2-carboxylate." ] } | |
CAS番号 |
109880-40-2 |
製品名 |
methyl 6-formyl-4-methoxypyridine-2-carboxylate |
分子式 |
C9H9NO4 |
分子量 |
195.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



